molecular formula C19H21N5O B6968517 N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide

Cat. No.: B6968517
M. Wt: 335.4 g/mol
InChI Key: DXPZZKDTNGJPAC-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-5-17-16(11-12(2)21-22-17)19(25)20-18-13(3)23-24(14(18)4)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPZZKDTNGJPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The pyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the pyrazole and pyridazine rings through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.

    3-ethyl-6-methylpyridazine: Another precursor used in the synthesis.

    Pyrazolo[3,4-d]pyrimidine: A structurally similar compound with potential kinase inhibitory activity.

Uniqueness

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties

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